(1S,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of trifluorophenyl and amino groups in its structure suggests it could have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5-trifluorobenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde is reacted with the amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the amino group to other functional groups such as hydroxylamines.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield trifluoromethyl ketones, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in asymmetric catalysis.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Receptor Binding: It could interact with biological receptors, making it a candidate for drug development.
Medicine
Pharmaceuticals: The compound might be explored for its therapeutic potential in treating diseases.
Diagnostics: It could be used in diagnostic assays due to its specific binding properties.
Industry
Materials Science:
Agriculture: It might be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (1S,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL: The enantiomer of the compound with potentially different biological activity.
1-Amino-1-(2,3,5-trifluorophenyl)ethanol: A structurally similar compound lacking the chiral center.
Uniqueness
Chirality: The specific (1S,2R) configuration may confer unique biological properties.
Functional Groups: The combination of amino and trifluorophenyl groups could result in distinct reactivity and interactions.
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)6-2-5(10)3-7(11)8(6)12/h2-4,9,14H,13H2,1H3/t4-,9-/m1/s1 |
InChI Key |
LRMAGCKWKKMWOZ-ALFREKQPSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C(=CC(=C1)F)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC(=C1)F)F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.